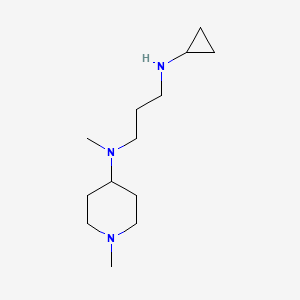
n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C13H27N3 It is a derivative of propane-1,3-diamine, featuring cyclopropyl and methyl groups, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using piperidine derivatives.
Coupling Reactions: The final step involves coupling the cyclopropyl and piperidine moieties with propane-1,3-diamine under controlled conditions, often using catalysts and specific reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and high-pressure hydrogenation techniques can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing compounds with specific pharmacological activities.
Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Employed in studying enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and piperidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,3-propanediamine: A simpler analog without the cyclopropyl and piperidine groups.
N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Contains additional amino groups, leading to different reactivity and applications
Uniqueness
n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine is unique due to its combination of cyclopropyl, methyl, and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H27N3 |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclopropyl-N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H27N3/c1-15-10-6-13(7-11-15)16(2)9-3-8-14-12-4-5-12/h12-14H,3-11H2,1-2H3 |
InChI Key |
GVRDDZFFYKUZNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)CCCNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
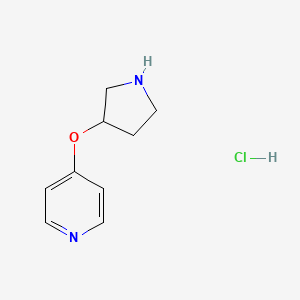
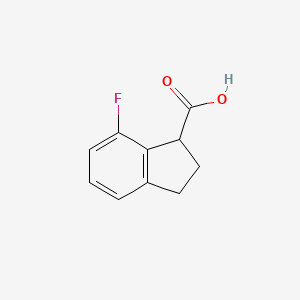
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
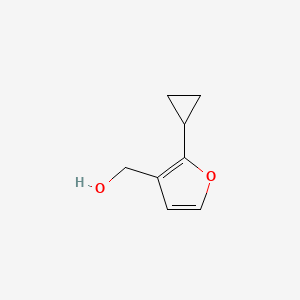
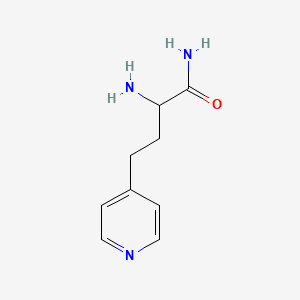


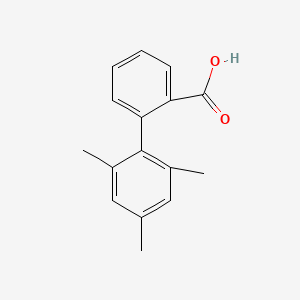
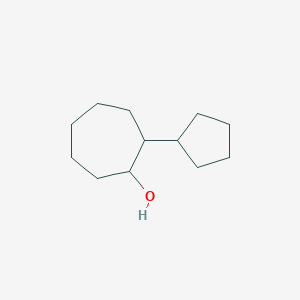
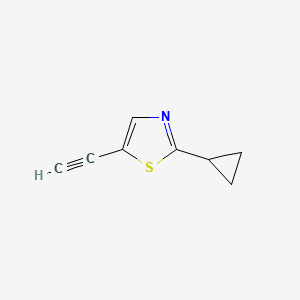
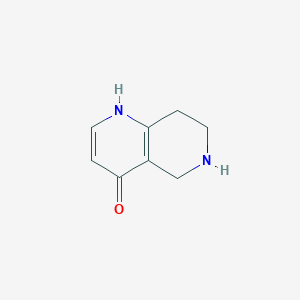
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)

